molecular formula C27H21NO B11092720 3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline

3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline

Cat. No.: B11092720
M. Wt: 375.5 g/mol
InChI Key: ZLQCRYZLFSTENA-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s antimicrobial activity could be due to its ability to inhibit essential enzymes in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline is unique due to its specific ethoxyphenyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its photophysical properties, making it suitable for applications in materials science and as a fluorescent probe .

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-phenylbenzo[f]quinoline

InChI

InChI=1S/C27H21NO/c1-2-29-22-15-12-21(13-16-22)26-18-24(19-8-4-3-5-9-19)27-23-11-7-6-10-20(23)14-17-25(27)28-26/h3-18H,2H2,1H3

InChI Key

ZLQCRYZLFSTENA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5

Origin of Product

United States

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